Cas no 2126144-18-9 (benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate)
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate Chemical and Physical Properties
Names and Identifiers
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- benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate
- benzyl 2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-4-methylpentanamido]acetate
- Benzyl 2-[[(2R)-2-[[2-(t-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate
- AS-54191
- 2126144-18-9
- MFCD30749375
- benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate
- P17613
- CS-0185180
- AKOS037644675
- Benzyl 2-[(2r)-2-(2-([(tert-butoxy)carbonyl]amino)acetamido)-4-methylpentanamido]acetate
- benzyl 2-[[(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoyl]amino]acetate
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- MDL: MFCD30749375
- Inchi: 1S/C22H33N3O6/c1-15(2)11-17(25-18(26)12-24-21(29)31-22(3,4)5)20(28)23-13-19(27)30-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3,(H,23,28)(H,24,29)(H,25,26)/t17-/m1/s1
- InChI Key: PJEZJOIEKAFKQW-QGZVFWFLSA-N
- SMILES: C1C=C(C=CC=1)COC(=O)CNC([C@H](NC(CNC(=O)OC(C)(C)C)=O)CC(C)C)=O
Computed Properties
- Exact Mass: 435.23693578g/mol
- Monoisotopic Mass: 435.23693578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 13
- Complexity: 609
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 123Ų
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D586304-1G |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate |
2126144-18-9 | 97% | 1g |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | D586304-5G |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate |
2126144-18-9 | 97% | 5g |
$720 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL8032-1G |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate |
2126144-18-9 | 95% | 1g |
¥ 1,280.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL8032-5G |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate |
2126144-18-9 | 95% | 5g |
¥ 3,841.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL8032-100mg |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate |
2126144-18-9 | 97% | 100mg |
¥383.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL8032-250mg |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate |
2126144-18-9 | 97% | 250mg |
¥515.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL8032-500mg |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate |
2126144-18-9 | 97% | 500mg |
¥851.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL8032-1g |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate |
2126144-18-9 | 97% | 1g |
¥1280.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL8032-5g |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate |
2126144-18-9 | 97% | 5g |
¥3840.0 | 2024-04-22 | |
| A2B Chem LLC | BA06239-500mg |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate |
2126144-18-9 | 95% | 500mg |
$165.00 | 2024-04-20 |
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate Suppliers
benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate
Comprehensive Overview of Benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate (CAS No. 2126144-18-9)
Benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. With the CAS number 2126144-18-9, this compound has garnered significant attention due to its unique structural properties and applications in drug development. Researchers and industry professionals often search for terms like "peptide coupling reagent", "Boc-protected amino acid derivatives", and "solid-phase peptide synthesis (SPPS)", which are closely related to this compound's functionality.
The molecular structure of benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate features a tert-butoxycarbonyl (Boc) protecting group, a critical component in peptide chemistry. This group ensures selective reactivity during synthesis, a topic frequently explored in forums and academic discussions. The compound's role in facilitating amide bond formation and its compatibility with Fmoc/tBu strategies make it a valuable tool for chemists. Recent trends in green chemistry have also sparked interest in optimizing its synthesis to reduce environmental impact.
In the context of drug discovery, CAS 2126144-18-9 is often associated with the development of bioactive peptides and small-molecule therapeutics. Its application in creating targeted drug delivery systems aligns with current industry demands for precision medicine. Searches for "peptide-based therapeutics" and "Boc deprotection methods" highlight the compound's relevance in modern research. Additionally, its stability under various conditions makes it suitable for high-throughput screening (HTS) workflows.
The compound's nomenclature, benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate, reflects its intricate backbone, which includes a benzyl ester moiety and a branched alkyl chain. These features contribute to its solubility and reactivity profiles, topics often queried in chemical databases and patent literature. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to characterize this compound, ensuring purity and consistency for research use.
As the pharmaceutical industry shifts toward personalized medicine, the demand for high-purity intermediates like benzyl 2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate continues to grow. Its compatibility with automated synthesizers and microwave-assisted peptide synthesis further enhances its appeal. Researchers frequently investigate "scalable peptide synthesis" and "cost-effective protecting groups", underscoring the compound's practical significance.
In summary, CAS 2126144-18-9 represents a versatile building block in organic and medicinal chemistry. Its alignment with cutting-edge research trends, such as AI-driven drug design and sustainable synthesis, ensures its continued relevance. By addressing common search queries like "Boc-amino acid derivatives applications" and "peptide synthesis challenges", this overview bridges the gap between technical expertise and industry needs.
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